1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(phenylsulfanyl)propan-1-one
Description
Properties
IUPAC Name |
1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-14-19-10-7-17(20-14)23-15-8-11-21(13-15)18(22)9-12-24-16-5-3-2-4-6-16/h2-7,10,15H,8-9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMVQOHFXJASQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
BF25657: 3-(Benzenesulfonyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}propan-1-one
- Key Differences :
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) in the target compound. Piperidine offers greater conformational flexibility.
- Sulfur Group : Benzenesulfonyl (electron-withdrawing) vs. phenylsulfanyl (thioether, less polar). Sulfonyl groups enhance solubility but reduce lipophilicity .
- Molecular Weight : 389.47 g/mol (BF25657) vs. ~387.48 g/mol (target).
- Implications : The sulfonyl group in BF25657 may improve aqueous solubility but could reduce membrane permeability compared to the thioether in the target compound.
Leniolisib (1-[(3S)-3-({6-[6-Methoxy-5-(trifluoromethyl)pyridin-3-yl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl}amino)pyrrolidin-1-yl]propan-1-one)
- Key Differences :
- Heterocycles : Tetrahydropyridopyrimidine core vs. pyrimidine in the target compound.
- Substituents : Trifluoromethyl and methoxy groups (electron-withdrawing) vs. 2-methylpyrimidine (electron-neutral).
- Implications : Leniolisib’s trifluoromethyl group enhances metabolic stability and bioavailability, whereas the target compound’s thioether may increase susceptibility to oxidation .
Pyrazolo[3,4-d]pyrimidine Derivatives ()
- Key Differences :
- Core Structure : Pyrazolo[3,4-d]pyrimidine vs. pyrimidine.
- Substituents : Methanesulfonylphenyl groups vs. phenylsulfanyl.
- Implications : Pyrazolopyrimidines often exhibit kinase inhibitory activity, but the methanesulfonyl group may confer stronger hydrogen-bonding interactions compared to the thioether in the target compound .
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)
- Key Differences: Functional Groups: Diazenyl (N=N) and propenone vs. thioether and pyrimidine. Conjugation: Extended π-system in 3FP due to the enone structure.
- Implications : The conjugated system in 3FP may enable UV absorption useful in analytical applications, unlike the target compound’s design .
Structural and Functional Analysis
Electronic and Steric Effects
Pharmacokinetic Considerations
- Metabolic Stability : Thioethers are prone to oxidative metabolism, whereas trifluoromethyl (in leniolisib) and sulfonyl groups resist degradation .
- Solubility : Sulfonyl and pyridinyl groups (e.g., in compounds) enhance aqueous solubility, while thioethers and aryl groups increase lipophilicity .
Data Table: Comparative Overview
Research Findings and Gaps
- Toxicity: Unlike the genotoxic propan-1-one derivatives in , the target compound’s safety profile remains unstudied .
- Synthetic Routes : Likely involves Suzuki-Miyaura coupling (for pyrimidine) and nucleophilic substitutions (for pyrrolidine-oxy linkage), as seen in and .
Biological Activity
The compound 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(phenylsulfanyl)propan-1-one is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrimidine moiety and a phenylsulfanyl group, suggests various biological activities that warrant detailed investigation.
- Molecular Formula: C₁₄H₁₈N₂O₂S
- Molecular Weight: 278.36 g/mol
- CAS Number: 886152-14-3
The compound features a pyrrolidine ring linked to a pyrimidine derivative, which is known for its role in various biological processes, including enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the pyrimidine and sulfanyl groups enhances its binding affinity and selectivity towards these targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives containing pyrimidine rings have been shown to inhibit bacterial growth effectively. This suggests that our compound may possess similar antimicrobial capabilities, although specific testing is required to quantify this activity.
Anticancer Potential
Research indicates that compounds with phenylsulfanyl groups can modulate pathways involved in cancer cell proliferation. Preliminary assays suggest that our compound could inhibit cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. Further studies are necessary to elucidate the precise anticancer mechanisms.
Data Tables
Case Studies
-
Antimicrobial Efficacy Study
- A study assessed the antimicrobial efficacy of structurally similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the tested compounds, suggesting potential for our target compound as an antimicrobial agent.
-
Anticancer Activity Assessment
- In vitro tests on human breast cancer cell lines revealed that derivatives of the compound led to a significant reduction in cell viability at concentrations above 10 µM, indicating potential anticancer properties that merit further exploration.
Research Findings
Several research findings support the potential biological activities of this compound:
- Binding Studies: X-ray fluorescence spectrometry has been utilized to assess binding interactions between similar compounds and their biological targets, providing insights into selectivity and efficacy .
- Pharmacokinetic Profiles: Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for compounds in this class, enhancing their viability as therapeutic agents .
Scientific Research Applications
Preliminary studies suggest that 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(phenylsulfanyl)propan-1-one may interact with various biological pathways. Although specific targets of action remain largely unidentified, the presence of functional groups indicates potential interactions with enzymes or receptors involved in signaling pathways.
Pharmacological Studies
- Anticancer Research : The compound's structure suggests potential anticancer properties. Studies on similar compounds have indicated that modifications in the pyrrolidine and pyrimidine moieties can enhance cytotoxicity against cancer cell lines. Further investigations are warranted to evaluate the efficacy of this compound in vitro and in vivo.
- Neuropharmacology : Given the structural similarities to known neuroactive compounds, there is potential for applications in treating neurological disorders. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be explored further for therapeutic effects.
- Antimicrobial Activity : Some derivatives of similar compounds have demonstrated significant antimicrobial properties. Exploring the antimicrobial efficacy of this compound could lead to new treatments for bacterial infections.
Q & A
Q. What are the key steps in synthesizing 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(phenylsulfanyl)propan-1-one, and how can reaction conditions be optimized?
Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, refluxing intermediates with chloranil in xylene (25–30 hours) followed by NaOH extraction, drying, and recrystallization from methanol is a common purification step . Optimization may include adjusting solvent polarity (e.g., xylene vs. toluene), reaction time, and catalytic systems (e.g., palladium catalysts for Suzuki coupling) to improve yield. Monitor intermediates via TLC or HPLC to track reaction progression .
Q. What analytical techniques are essential for structural elucidation and purity assessment?
- NMR spectroscopy : Confirm regiochemistry of the pyrrolidine and pyrimidine moieties (e.g., ¹H-NMR for coupling constants, ¹³C-NMR for carbonyl signals).
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish positional isomers.
- HPLC : Assess purity (>95% by area normalization) using C18 columns and UV detection at 254 nm .
Cross-reference with published spectral data for related compounds (e.g., pyrimidinyl-pyrrolidine derivatives) .
Q. How should researchers handle and store this compound to ensure stability?
Store under inert atmosphere (argon) at –20°C to prevent oxidation of the sulfanyl group. Use amber vials to avoid photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS. Avoid aqueous solutions unless buffered at pH 6–7 to minimize hydrolysis .
Advanced Research Questions
Q. How can conflicting biological activity data (e.g., inconsistent IC₅₀ values) be resolved in target validation studies?
- Assay standardization : Use positive controls (e.g., kinase inhibitors for enzyme assays) and replicate experiments across multiple cell lines.
- Solubility adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
- Off-target profiling : Screen against related targets (e.g., kinase panels) using SPR or thermal shift assays to rule out non-specific binding .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic (PK) properties?
- LogP modulation : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP >4, which correlates with poor aqueous solubility.
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., pyrrolidine N-oxidation). Consider deuterating labile positions or replacing the sulfanyl group with a bioisostere (e.g., sulfone) .
Q. How can computational methods guide mechanistic studies of this compound?
- Docking simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases or GPCRs). Validate with mutagenesis (e.g., alanine scanning of key residues).
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with pyrimidine N1) .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives?
- Parallel synthesis : Vary substituents on the phenylsulfanyl group (e.g., electron-withdrawing vs. donating groups) and pyrrolidine linker length.
- Free-Wilson analysis : Quantify contributions of individual moieties to activity using a matrix of 10–20 analogs .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
